

Application Notes: Detection of SNRPB mRNA using Fluorescence In Situ Hybridization (FISH)

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Compound of Interest

Compound Name: SNPB

Cat. No.: B15606360

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Introduction

The Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) is a core component of the U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs), which are essential for pre-mRNA splicing. The localization and abundance of SNRPB mRNA are critical for the proper assembly and function of the spliceosome. Dysregulation of SNRPB expression has been linked to various diseases, including cancer. Fluorescence in situ hybridization (FISH) is a powerful technique to visualize and quantify mRNA transcripts within individual cells, providing valuable insights into gene expression and regulation at the single-cell level. These application notes provide a detailed protocol for the detection of SNRPB mRNA in cultured cells using FISH.

Biological Pathway: U2 snRNP Biogenesis

The following diagram illustrates the general biogenesis pathway of the U2 snRNP, in which SNRPB plays a crucial role. The localization of SNRPB mRNA is the initial step in the synthesis of the SNRPB protein, which is then imported into the nucleus to assemble with U2 snRNA and other proteins.

Caption: U2 snRNP Biogenesis Pathway.

Quantitative Data Summary

The following tables represent hypothetical data from a FISH experiment designed to quantify SNRPB mRNA in two different cell lines.

Table 1: SNRPB mRNA Probe Specificity and Efficiency

Probe Set	Target Region	Hybridization Efficiency (%)	Signal-to-Noise Ratio
SNRPB-01	5' UTR	92 ± 3.1	15.2 ± 1.8
SNRPB-02	Coding Sequence	95 ± 2.5	18.5 ± 2.1
SNRPB-03	3' UTR	89 ± 4.2	13.8 ± 2.5
Scrambled Control	N/A	5 ± 1.5	1.2 ± 0.5

Table 2: Subcellular Localization of SNRPB mRNA

Cell Line	% mRNA in Nucleus	% mRNA in Cytoplasm	Average Spots per Cell
HeLa	15.3 ± 2.8	84.7 ± 2.8	150 ± 25
SH-SY5Y	12.8 ± 3.1	87.2 ± 3.1	120 ± 30

Experimental Protocol: SNRPB mRNA FISH

This protocol is designed for cultured cells grown on coverslips.

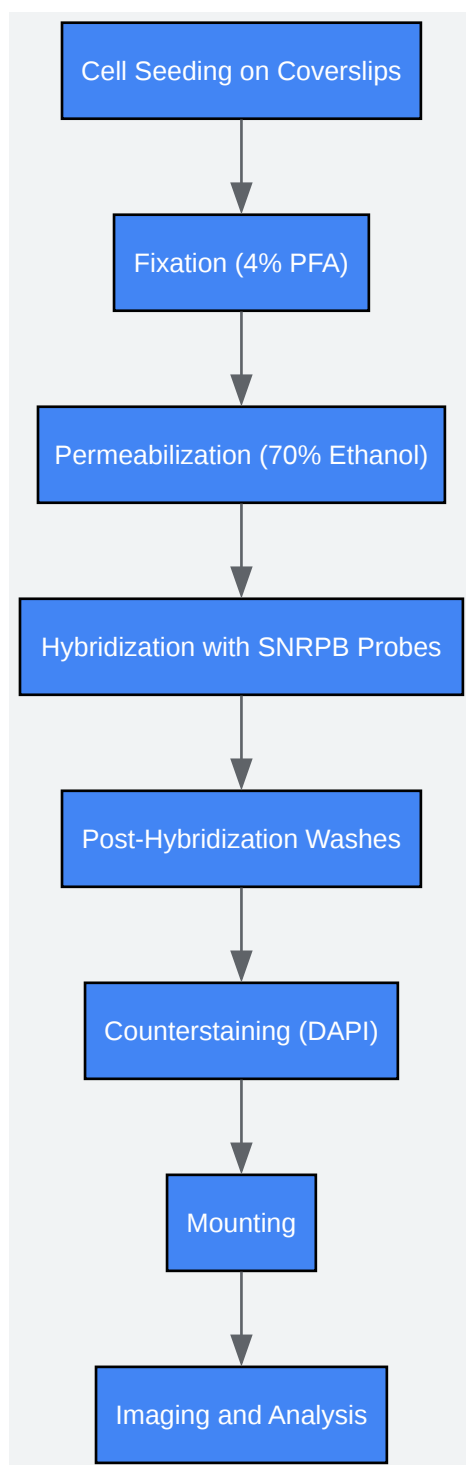
Materials

- SNRPB mRNA FISH probes (e.g., custom-designed, fluorescently labeled oligonucleotides)
- Coverslips coated with Poly-L-Lysine
- Cultured cells (e.g., HeLa, SH-SY5Y)
- Phosphate-Buffered Saline (PBS), RNase-free
- 4% Paraformaldehyde (PFA) in PBS, RNase-free
- 70% Ethanol, RNase-free

- Hybridization Buffer (e.g., 40% formamide, 2x SSC, 10% dextran sulfate)
- Wash Buffer (e.g., 2x SSC, 40% formamide)
- DAPI solution (1 µg/mL)
- Antifade Mounting Medium
- Fluorescence Microscope with appropriate filters

Experimental Workflow

The diagram below outlines the major steps in the SNRPB mRNA FISH protocol.



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Caption: SNRPB mRNA FISH Experimental Workflow.

Procedure

- Cell Culture:
 - Seed cells onto Poly-L-Lysine coated coverslips in a 24-well plate.
 - Culture until they reach 60-70% confluency.
- Fixation:
 - Aspirate the culture medium and wash the cells twice with ice-cold, RNase-free PBS.
 - Fix the cells by incubating with 4% PFA in PBS for 10 minutes at room temperature.
 - Wash the cells three times with RNase-free PBS.
- Permeabilization:
 - Dehydrate the cells by incubating in 70% ethanol for at least 1 hour at 4°C. Note: Samples can be stored in 70% ethanol at 4°C for up to a week.
- Hybridization:
 - Rehydrate the cells by washing with RNase-free PBS.
 - Pre-warm the Hybridization Buffer to 37°C.
 - Dilute the SNRPB mRNA FISH probes in the Hybridization Buffer to the desired concentration (e.g., 100 nM).
 - Apply the probe solution to the coverslips and incubate in a humidified chamber at 37°C for 4-16 hours.
- Washing:
 - Wash the coverslips twice with pre-warmed Wash Buffer for 30 minutes each at 37°C.
 - Wash once with PBS at room temperature.
- Counterstaining and Mounting:

- Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
- Wash briefly with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging and Analysis:
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the probe fluorophore and DAPI.
 - Acquire z-stacks for 3D analysis of mRNA localization.
 - Quantify the number and location of fluorescent spots per cell using image analysis software (e.g., ImageJ/Fiji with appropriate plugins).

Troubleshooting

Table 3: Troubleshooting Common FISH Issues

Issue	Potential Cause	Suggested Solution
High Background	Incomplete washing, non-specific probe binding	Increase wash times and/or stringency. Include a blocking step before hybridization.
No/Weak Signal	RNA degradation, inefficient probe hybridization	Use RNase-free reagents and techniques. Optimize hybridization temperature and time. Check probe quality.
Autofluorescence	Cellular components (e.g., mitochondria)	Treat with a quenching agent (e.g., 0.1% sodium borohydride) after fixation. Use a narrow bandpass filter for imaging.
Photobleaching	Excessive exposure to excitation light	Minimize light exposure. Use an antifade mounting medium.

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